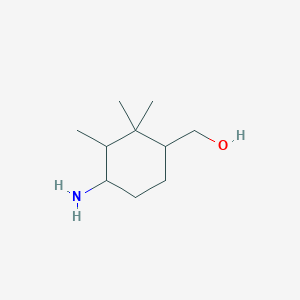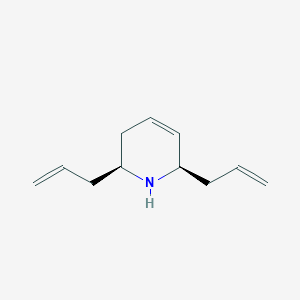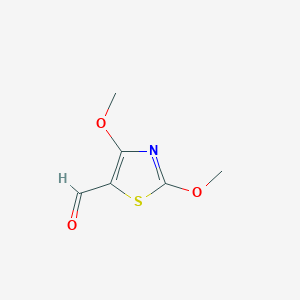
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine, commonly known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects on the brain. MPTP was accidentally discovered in the 1980s when a group of drug addicts developed Parkinson's disease-like symptoms after using a contaminated batch of a synthetic opioid. Since then, MPTP has been widely used in research to study Parkinson's disease and other neurological disorders.
Mécanisme D'action
MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and physiological effects:
MPTP selectively damages the dopaminergic neurons in the substantia nigra of the brain, leading to the depletion of dopamine in the striatum. This results in the development of Parkinson's disease-like symptoms, including tremors, rigidity, bradykinesia, and postural instability. MPTP also induces oxidative stress and inflammation in the brain, which further exacerbates the neurodegenerative process.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a valuable tool for studying the pathogenesis of Parkinson's disease and testing potential therapies. However, there are some limitations to its use in laboratory experiments. MPTP-induced neurodegeneration is acute and rapid, which may not accurately reflect the slow and progressive nature of Parkinson's disease in humans. Additionally, MPTP-induced neurodegeneration is selective to dopaminergic neurons, whereas Parkinson's disease affects multiple neurotransmitter systems in the brain.
Orientations Futures
There are several future directions for research on MPTP and its role in Parkinson's disease. One area of research is to develop more selective and specific neurotoxins that can mimic the pathogenesis of Parkinson's disease more accurately. Another area of research is to study the role of non-dopaminergic neurotransmitter systems in the development of Parkinson's disease. Additionally, there is a need for more effective therapies for Parkinson's disease that can slow or halt the neurodegenerative process.
Applications De Recherche Scientifique
MPTP has been extensively used in research to study Parkinson's disease and other neurological disorders. MPTP selectively damages the dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. This makes MPTP a valuable tool for studying the pathogenesis of Parkinson's disease and testing potential therapies.
Propriétés
IUPAC Name |
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCFOFVFFJWLI-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC[C@@H](N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B3208804.png)

![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B3208820.png)

amine](/img/structure/B3208828.png)






